methyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex heterocyclic compound. Its structure combines an indene moiety with a pyridine ring, resulting in intriguing chemical properties. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is as follows:
Formation of Indole Ring: Start with a suitable precursor (e.g., 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indene-3-carboxylic acid). Cyclize it to form the indole ring using appropriate reagents and conditions.
Carboxylation: Introduce the carboxylate group at the 3-position of the indole ring. This can be achieved through esterification or other carboxylation methods.
Methylation: Methylate the resulting compound to obtain the desired methyl ester.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions at the aromatic rings are possible.
N-Bromosuccinimide (NBS): Used for benzylic bromination reactions.
SnCl2 and NaOAc: Employed in the synthesis of related indole derivatives.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Detailed mechanistic studies are essential to elucidate the exact outcomes.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as an anticancer agent or in treating other disorders.
Chemical Biology: Explore its interactions with biological targets.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular pathways and molecular targets. Further studies are needed to unravel its effects fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19NO3/c1-12-8-10-14(11-9-12)18-17(22(25)26-3)13(2)23-20-15-6-4-5-7-16(15)21(24)19(18)20/h4-11,18,23H,1-3H3 |
InChI Key |
MQAJJYWKBLPPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
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